molecular formula C5H4F4N4O B15254238 4-Amino-6-(1,1,2,2-tetrafluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(1,1,2,2-tetrafluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B15254238
M. Wt: 212.11 g/mol
InChI Key: SGWIVMBFXYKOIH-UHFFFAOYSA-N
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Description

4-Amino-6-(1,1,2,2-tetrafluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one is a chemical compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group and a tetrafluoroethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(1,1,2,2-tetrafluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,3,5-triazine with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(1,1,2,2-tetrafluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

4-Amino-6-(1,1,2,2-tetrafluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(1,1,2,2-tetrafluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrafluoroethyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine-2-thiol
  • 4-Fluorobenzylamine

Uniqueness

Compared to similar compounds, 4-Amino-6-(1,1,2,2-tetrafluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its specific substitution pattern and the presence of the tetrafluoroethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H4F4N4O

Molecular Weight

212.11 g/mol

IUPAC Name

4-amino-6-(1,1,2,2-tetrafluoroethyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C5H4F4N4O/c6-1(7)5(8,9)2-11-3(10)13-4(14)12-2/h1H,(H3,10,11,12,13,14)

InChI Key

SGWIVMBFXYKOIH-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=O)N1)N)C(C(F)F)(F)F

Origin of Product

United States

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